molecular formula C14H22N2O2 B8547518 tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate

tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate

Cat. No.: B8547518
M. Wt: 250.34 g/mol
InChI Key: SKRRSMNKDRHDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate typically involves the reaction of t-butyl chloroformate with 2-(4-methylaminophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates or amines, depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a protecting group for amines in peptide synthesis, allowing for selective reactions and deprotection under mild conditions.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate involves its role as a protecting group in organic synthesis. The t-butyl carbamate group can be installed on an amine to protect it from unwanted reactions. It can later be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. This allows for selective reactions and the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    t-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.

    Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMOC) carbamate: Used in peptide synthesis, removable under basic conditions.

Uniqueness

tert-butyl N-{2-[4-(methylamino)phenyl]ethyl}carbamate is unique due to its specific structure, which combines the protecting group properties of t-butyl carbamate with the functional group of 2-(4-methylaminophenyl)ethylamine. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

tert-butyl N-[2-[4-(methylamino)phenyl]ethyl]carbamate

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-11-5-7-12(15-4)8-6-11/h5-8,15H,9-10H2,1-4H3,(H,16,17)

InChI Key

SKRRSMNKDRHDTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.03 g of 2-(4-methylaminophenyl)ethylamine and 3.20 g of di-t-butylcarbonate were subjected to an acylation reaction to obtain 3.20 g of t-butyl 2-(4-methylaminophenyl)ethylcarbamate.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One

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